molecular formula C8H8O3 B027105 Phenoxy-d5-acetic Acid CAS No. 154492-74-7

Phenoxy-d5-acetic Acid

Cat. No.: B027105
CAS No.: 154492-74-7
M. Wt: 157.18 g/mol
InChI Key: LCPDWSOZIOUXRV-RALIUCGRSA-N
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Description

Phenoxy-d5-acetic acid is a deuterated form of phenoxyacetic acid, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be traced in various chemical reactions. This compound is a valuable tool in the study of metabolic pathways and the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxy-d5-acetic acid can be synthesized starting from phenol and chloroacetic acid. The reaction involves the deprotonation of phenol using a sodium hydroxide solution, followed by the reaction with chloroacetic acid to form phenoxyacetic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of deuterated phenol and deuterated chloroacetic acid, along with appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Phenoxy-d5-acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenoxy-d5-acetate.

    Reduction: It can be reduced to form phenoxy-d5-ethanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Phenoxy-d5-acetate.

    Reduction: Phenoxy-d5-ethanol.

    Substitution: Various this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Phenoxy-d5-acetic acid is widely used in scientific research due to its stability and traceability. Some of its applications include:

Comparison with Similar Compounds

Phenoxy-d5-acetic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. Similar compounds include:

This compound stands out due to its enhanced stability and traceability, making it a valuable tool in scientific research and industrial applications.

Biological Activity

Phenoxy-d5-acetic acid, a deuterated derivative of phenoxyacetic acid, has garnered attention in scientific research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and safety profile, supported by data tables and relevant case studies.

Overview

This compound (CAS Number: 154492-74-7) is characterized by the substitution of five hydrogen atoms with deuterium. This modification enhances its stability and traceability in chemical reactions, making it a valuable tool in metabolic studies and pharmaceutical development .

Target Enzyme:
this compound primarily targets Cyclooxygenase-2 (COX-2) , an enzyme involved in the conversion of arachidonic acid to prostaglandins, which play a crucial role in inflammation and pain signaling .

Mode of Action:
The compound inhibits COX-2 activity, leading to a significant reduction in prostaglandin production. This inhibition is particularly relevant in contexts where inflammation is a primary concern .

Biochemical Pathways:
The primary biochemical pathway affected by this compound is the arachidonic acid pathway , which is integral to inflammatory responses.

Pharmacokinetics

This compound exhibits favorable solubility characteristics, being readily soluble in solvents such as ether, glacial acetic acid, and ethanol. This property facilitates its use in various laboratory settings for studying enzyme kinetics and metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vivo studies have shown that compounds similar to this compound can achieve substantial reductions in paw thickness in animal models subjected to inflammatory stimuli. For instance:

CompoundPercentage Reduction in Paw Thickness
This compound63.35%
Celecoxib68.15%
Mefenamic Acid63.76%

These results suggest that this compound may serve as an effective anti-inflammatory agent comparable to established drugs like celecoxib and mefenamic acid .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has shown potential analgesic properties. The latency period for pain response increased significantly when treated with this compound:

Time (min)Latency Increase (%)
3039.43
6049.50
9044.90
12046.70

These findings indicate that this compound not only reduces inflammation but also alleviates pain effectively .

Safety Profile

The safety of this compound has been evaluated through various toxicological studies. Notably, compounds related to phenoxyacetic acids have been scrutinized for their potential toxic effects on human health:

  • Dermal Exposure: Reports suggest that prolonged dermal exposure can lead to peripheral neuropathy .
  • Gastrointestinal Effects: Unlike some non-steroidal anti-inflammatory drugs (NSAIDs) that cause ulcers, studies have indicated that this compound does not significantly increase ulcer incidence compared to traditional NSAIDs like mefenamic acid .

Case Studies

  • Metabolic Pathway Analysis: A study examined the metabolism of phenoxyacetic acids in rats and humans, revealing insights into how deuteration affects pharmacokinetics and toxicity profiles .
  • Inflammation Models: In an experimental model of inflammation induced by carrageenan, this compound showed comparable efficacy to celecoxib in reducing inflammatory markers such as TNF-α and PGE-2 levels .

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDWSOZIOUXRV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595398
Record name [(~2~H_5_)Phenyloxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154492-74-7
Record name [(~2~H_5_)Phenyloxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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